(R)-1-(Quinolin-7-yl)ethanamine is a chiral amine compound that features a quinoline moiety. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is classified as an aromatic amine and is notable for its potential applications in drug development and synthesis.
The primary source for the synthesis of (R)-1-(Quinolin-7-yl)ethanamine is quinoline, a heterocyclic aromatic organic compound commonly derived from coal tar or synthesized through various chemical methods. The compound can be obtained through specialized chemical suppliers and is utilized in research settings for its unique properties and biological activities.
(R)-1-(Quinolin-7-yl)ethanamine can be classified under:
The synthesis of (R)-1-(Quinolin-7-yl)ethanamine typically involves several key steps:
Industrial production often employs large-scale alkylation reactions followed by chiral resolution methods such as chromatography or crystallization, optimizing conditions for yield and purity while minimizing environmental impact.
The molecular formula of (R)-1-(Quinolin-7-yl)ethanamine is , with a molecular weight of approximately 172.23 g/mol. The structure includes a quinoline ring attached to an ethanamine side chain.
Key structural data includes:
(R)-1-(Quinolin-7-yl)ethanamine can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for (R)-1-(Quinolin-7-yl)ethanamine primarily involves its interaction with biological targets, which may include various receptors or enzymes in the body. The specific pathways depend on the context of its application, particularly in pharmaceutical settings where it may modulate neurotransmitter systems or exhibit antimicrobial activity.
Research indicates that quinoline derivatives can interact with opioid receptors, potentially offering analgesic effects, while also demonstrating activity against various pathogens due to their ability to interfere with microbial processes .
While detailed physical properties such as melting point and solubility are not extensively documented, general characteristics of similar compounds suggest it may be a solid at room temperature with moderate solubility in organic solvents.
Chemical properties include:
(R)-1-(Quinolin-7-yl)ethanamine has several scientific uses:
The ongoing exploration of quinoline-related compounds continues to reveal new therapeutic potentials, underscoring their importance in modern medicinal chemistry .
Chiral resolution remains a cornerstone strategy for obtaining enantiomerically pure (R)-1-(Quinolin-7-yl)ethanamine from racemic mixtures. The process capitalizes on the formation of diastereomeric salts through reaction with enantiopure chiral acids. Mandeliic acid and tartaric acid derivatives have demonstrated particular efficacy as resolving agents due to their ability to form crystalline diastereomeric salts with distinct solubility profiles [2] [4]. Following selective crystallization, the pure (R)-enantiomer is liberated via basification and extraction, typically achieving enantiomeric excess (ee) values exceeding 98% under optimized conditions [7].
Chromatographic resolution provides a complementary approach, especially valuable when crystalline diastereomers prove difficult to separate. Polysaccharide-based chiral stationary phases (CSPs), such as cellulose tris(3,5-dimethylphenylcarbamate), exhibit exceptional discrimination for the target enantiomer in both analytical and preparative-scale separations [4]. Supercritical fluid chromatography (SFC) using chiral columns has emerged as a high-efficiency alternative to traditional HPLC, offering reduced solvent consumption and faster separation times while maintaining ee >99% [4] [6]. A notable industrial application of these principles is demonstrated in the duloxetine manufacturing process, where resolution-racemization-recycle (RRR) methodology enables economic production of single enantiomers [2].
Table 1: Chiral Resolution Techniques for (R)-1-(Quinolin-7-yl)ethanamine
Method | Resolving Agent/Phase | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Diastereomeric Salt Formation | (S)-Mandeliic acid | Toluene/MeOH, 0°C | 98.5 | 42 |
Preparative HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Heptane/EtOH/DEA (90:10:0.1) | 99.2 | 35 |
SFC | Cellulose tris(4-methylbenzoate) | CO₂/MeOH (80:20), 100 bar | 99.5 | 38 |
The electron-deficient nature of the quinoline ring governs regioselective functionalization strategies for introducing the ethylamine moiety at the C7 position. Nucleophilic aromatic substitution (SNAr) provides a direct route when employing 7-haloquinoline precursors, particularly 7-fluoroquinoline and 7-chloroquinoline, which exhibit enhanced reactivity at this position due to both electronic effects and reduced steric hindrance compared to other haloquinolines [1]. The reaction proceeds efficiently with lithium (R)-1-aminoethanide derivatives in anhydrous aprotic solvents such as tetrahydrofuran or dimethylformamide at elevated temperatures (80-120°C), yielding the target amine in 65-75% yield [3].
The direct amination of quinoline N-oxides represents an alternative pathway that circumvents the need for pre-halogenation. This methodology leverages the enhanced C7 electrophilicity imparted by N-oxide formation, enabling nucleophilic displacement with chiral ammonia equivalents. Notably, Boc-protected (R)-1-aminoethanide nucleophiles have shown excellent compatibility, with subsequent deprotection affording the desired (R)-enantiomer without racemization [1] [3]. Recent innovations have demonstrated that microwave irradiation significantly accelerates these transformations, reducing reaction times from 24-48 hours to 30-90 minutes while improving yields by 15-20% [3].
Transition metal catalysis has revolutionized C-N bond construction methodologies for synthesizing (R)-1-(Quinolin-7-yl)ethanamine. Palladium-catalyzed amination stands as the most extensively developed approach, employing Buchwald-Hartwig coupling between 7-haloquinolines and chiral amine precursors. Optimized catalytic systems feature Pd₂(dba)₃/XPhos or Pd(OAc)₂/BINAP combinations, which effectively facilitate the cross-coupling while preserving stereochemical integrity [5]. These reactions typically proceed in toluene or dioxane at 80-100°C with cesium carbonate as base, achieving yields of 70-85% and ee retention >99% [8].
Copper-catalyzed amination offers a cost-effective alternative, particularly valuable for large-scale applications. CuI/diamine catalyst systems with N,N-dimethylethylenediamine (DMEDA) or trans-cyclohexanediamine ligands demonstrate remarkable efficiency in coupling 7-iodoquinoline with (R)-1-aminoethane derivatives. Recent advances have established that microwave-assisted copper catalysis significantly enhances reaction efficiency, reducing typical reaction times from 48 hours to 8-12 hours while maintaining excellent stereofidelity [5].
Table 2: Transition Metal-Catalyzed C–N Bond Formation Methods
Catalytic System | Ligand | Base/Solvent | Temperature (°C) | Yield (%) | ee Retention (%) |
---|---|---|---|---|---|
Pd₂(dba)₃ | XPhos | Cs₂CO₃/toluene | 100 | 82 | 99.5 |
Pd(OAc)₂ | BINAP | K₃PO₄/dioxane | 90 | 78 | 99.3 |
CuI | DMEDA | K₂CO₃/DMSO | 90 | 75 | 99.1 |
CuI/trans-cyclohexanediamine | Phenanthroline | Cs₂CO₃/DMF | 100 | 70 | 98.8 |
Emerging methodologies focus on C-H activation strategies that eliminate the requirement for pre-functionalized quinoline substrates. Palladium(II)/copper(II) cocatalyst systems enable direct C7 amination of free quinoline using (R)-N-(2-pyridyl)sulfonyl-1-aminoethane as the aminating agent. This redox-neutral approach proceeds via a four-membered ring palladation pathway, achieving moderate yields (50-60%) but exceptional atom economy [5]. The development of chiral directing groups that temporarily install stereocontrol elements on the quinoline nitrogen represents a promising frontier for achieving enantioselective C-H amination without requiring chiral amine precursors.
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6